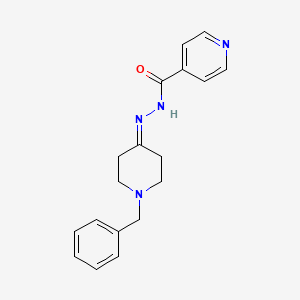![molecular formula C14H10BrN3O4 B5782949 4-bromo-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5782949.png)
4-bromo-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as Boc-4-bromo-ONB, and it is a derivative of the amino acid tryptophan.
Mécanisme D'action
The mechanism of action of Boc-4-bromo-ONB is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including tryptophan hydroxylase and indoleamine 2,3-dioxygenase. These enzymes are involved in the biosynthesis of serotonin and the degradation of tryptophan, respectively. By inhibiting these enzymes, Boc-4-bromo-ONB may affect the levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects
Boc-4-bromo-ONB has been shown to have several biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. Boc-4-bromo-ONB has also been shown to inhibit the activity of tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which may affect the levels of serotonin and tryptophan in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Boc-4-bromo-ONB has several advantages for lab experiments. It is relatively easy to synthesize, and it has been used as a building block for the synthesis of other compounds with potential therapeutic applications. However, there are also some limitations to its use. Boc-4-bromo-ONB may have off-target effects, and its mechanism of action is not fully understood. Additionally, it may not be suitable for use in vivo due to its potential toxicity.
Orientations Futures
For the study of Boc-4-bromo-ONB include the development of more potent and selective inhibitors of tryptophan hydroxylase and indoleamine 2,3-dioxygenase, the study of the role of tryptophan in protein-protein interactions, and the exploration of its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of Boc-4-bromo-ONB involves several steps. First, 4-bromoaniline is reacted with ethyl chloroformate to form 4-bromo-N-ethoxycarbonylaniline. This compound is then reacted with 4-nitrobenzoyl chloride to form 4-bromo-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide. The final product is obtained by deprotecting the Boc group using trifluoroacetic acid.
Applications De Recherche Scientifique
Boc-4-bromo-ONB has been studied for its potential applications in scientific research. It has been shown to inhibit the growth of cancer cells in vitro, and it has also been used as a tool to study the role of tryptophan in protein-protein interactions. Boc-4-bromo-ONB has also been used as a building block for the synthesis of other compounds with potential therapeutic applications.
Propriétés
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O4/c15-11-5-1-9(2-6-11)13(16)17-22-14(19)10-3-7-12(8-4-10)18(20)21/h1-8H,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINNLBDFZOWRCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)ON=C(C2=CC=C(C=C2)Br)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O/N=C(/C2=CC=C(C=C2)Br)\N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198144 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-bromo-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5782893.png)

![(2-chlorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5782903.png)
![2-benzyl-3-phenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5782911.png)
![N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5782912.png)

![N-allyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5782928.png)
![1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-{3-[4-(dimethylamino)phenyl]-1-methyl-2-propen-1-ylidene}hydrazinecarbimidothioate](/img/structure/B5782934.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5782937.png)
![ethyl 4-{[3-(2-hydroxyphenyl)acryloyl]amino}benzoate](/img/structure/B5782940.png)
![N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide](/img/structure/B5782955.png)
![N'-[(5-chloro-2-thienyl)methylene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5782960.png)